molecular formula C38H78Br2N2 B13779888 Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide CAS No. 67011-26-1

Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide

Cat. No.: B13779888
CAS No.: 67011-26-1
M. Wt: 722.8 g/mol
InChI Key: HOIJNIGFTINCKC-UHFFFAOYSA-L
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Description

This quaternary ammonium compound features a hexamethylene backbone substituted with two ethylmethylammonium groups, each attached to a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain. The dibromide counterion ensures charge neutrality.

Properties

CAS No.

67011-26-1

Molecular Formula

C38H78Br2N2

Molecular Weight

722.8 g/mol

IUPAC Name

ethyl-[6-[ethyl-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl]-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C38H78N2.2BrH/c1-13-39(11,33(5)23-25-35-31(3)21-19-27-37(35,7)8)29-17-15-16-18-30-40(12,14-2)34(6)24-26-36-32(4)22-20-28-38(36,9)10;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

HOIJNIGFTINCKC-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CCCCCC[N+](C)(CC)C(C)CCC1C(CCCC1(C)C)C)C(C)CCC2C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) generally involves:

  • Step 1: Synthesis of the 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl amine intermediate
    This intermediate is prepared via alkylation of 2,2,6-trimethylcyclohexanone derivatives followed by reductive amination or other amination methods to introduce the 1-methyl-3-propylamine functionality.

  • Step 2: Formation of the bis-quaternary ammonium salt
    The bis-quaternary ammonium compound is formed by reacting the diamine precursor with appropriate alkyl halides. In this case, the hexamethylene (six-carbon) diamine backbone is reacted with alkylating agents such as ethylmethyl bromide to produce the ethylmethyl-substituted quaternary ammonium centers.

  • Step 3: Counterion exchange or direct synthesis with dibromide
    The dibromide counterions are introduced either directly by using ethylmethyl bromide as alkylating agent or by ion exchange techniques to replace other halides with bromide ions.

Specific Synthetic Details

While explicit detailed protocols for this exact compound are scarce in open literature, related compounds such as octamethylene and pentamethylene bis-quaternary ammonium dibromides provide insight into preparation methods:

Step Reagents/Conditions Description
1 2,2,6-trimethylcyclohexanone + methylamine Formation of 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine intermediate via reductive amination or alkylation
2 Hexamethylenediamine + alkyl bromides (ethylmethyl bromide) Nucleophilic substitution to form quaternary ammonium centers on the hexamethylene linker
3 Purification by crystallization or chromatography Isolation of the dibromide salt with high purity

Industrial synthesis may employ continuous flow reactors for better control of reaction parameters, improved yields, and enhanced purity.

Analytical and Characterization Data

Parameter Data/Value
Molecular Weight 366.443 g/mol
SMILES CC1CCCC(C1CCC(C)N+(C)CCCCCCN+(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] (approximate)
InChIKey OAJHOZAEYAJYBU-UHFFFAOYSA-L (related octamethylene analog)
Physical State Typically crystalline solid
Solubility Soluble in polar solvents such as water and alcohols due to ionic nature

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Unique Features
This compound C20H42Br2N2 Hexamethylene linker, ethylmethyl quaternary ammonium centers
Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) C38H78Br2N2 Octamethylene linker, dimethyl substituents on ammonium centers
Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) C35H72Br2N2 Pentamethylene linker, dimethyl ammonium centers

These structural variations affect the compound's biological activity, solubility, and chemical reactivity.

Research Findings on Preparation Optimization

  • Yield and Purity : Use of continuous flow reactors and controlled alkylation conditions improves yield and purity of the bis-quaternary ammonium salts.
  • Reaction Conditions : Mild temperatures and stoichiometric control of alkylating agents reduce side reactions such as over-alkylation or elimination.
  • Counterion Selection : Direct synthesis with bromide alkylating agents simplifies purification by avoiding ion exchange steps.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 25–80 °C Controlled to avoid decomposition
Solvent Polar aprotic solvents (e.g., acetonitrile) or polar protic solvents (e.g., ethanol) Solubility and reaction efficiency
Reaction Time 12–48 hours Dependent on scale and reactor type
Molar Ratios Diamine: Alkyl bromide = 1:2 Ensures full quaternization
Purification Method Recrystallization or chromatography To achieve high purity dibromide salt

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the quaternary ammonium structure, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can disrupt cell membranes, leading to cell lysis and death. It may also interact with specific enzymes and proteins, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Counterion Effects

The compound shares a hexamethylene bis-ammonium core with analogs listed in . Key structural differences include:

Compound Name Substituents/Modifications Counterion Molecular Weight (g/mol)*
Target compound Ethylmethyl groups; 2,2,6-trimethylcyclohexylpropyl chains Dibromide ~920–950
Hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) Dimethyl groups instead of ethylmethyl; same cyclohexyl chain Dichloride ~800–830
Hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide) Additional methyl group on cyclohexyl ring (2,2,3,6-tetramethyl vs. 2,2,6-trimethyl) Dibromide ~940–970
Hexamethylenebis(diethyl(2-(1,2,3,6-tetrahydro-3,7-dimethyl-2,6-dioxopurin-1-yl)ethyl)-, dibromide) Purine-derived substituents (pharmacologically active moieties) Dibromide ~1050–1100

*Molecular weights estimated based on structural analogs.

Key Observations :

  • Bioactivity: Compounds with purine or phenothiazine substituents (e.g., entries 1–3) likely target neurological or metabolic pathways, whereas the target compound’s cyclohexyl groups suggest surfactant or membrane-disrupting applications .
Physical and Chemical Properties

Data from highlights the role of alkyl chain length and counterions in melting points (m.p.):

Compound Class (Example) Alkyl Chain/Counterion Melting Point (°C)
Dibromide salts () n-Propylamino hydrotribromide 191
Isobutylamino dibromide 265
Target compound analogs (inferred) Ethylmethyl-dibromide Not reported

Implications :

  • Longer alkyl chains (e.g., isobutylamino) increase melting points due to enhanced van der Waals interactions .
  • The target compound’s cyclohexyl groups may reduce crystallinity, lowering its m.p. compared to linear analogs.

Research Findings and Gaps

  • Synthesis challenges : The 2,2,6-trimethylcyclohexyl group complicates stereochemical control during synthesis compared to simpler alkyl chains .

Biological Activity

The compound Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant findings from diverse research sources.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula: C₃₁H₅₉Br₂N
  • Molecular Weight: 620.19 g/mol
  • Chemical Class: Quaternary Ammonium Compound

The presence of the hexamethylene group and trimethylcyclohexyl moieties suggests potential interactions with biological membranes, which may influence its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various quaternary ammonium compounds, including the target compound. Quaternary ammonium compounds are known for their effectiveness against a wide range of microorganisms, including bacteria, fungi, and viruses.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of several quaternary ammonium compounds, it was found that they exhibited significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to other established antimicrobial agents .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Cytotoxic Effects

The cytotoxicity of the compound has also been evaluated in several cell lines. A notable study reported that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Research Findings on Cytotoxicity

A detailed investigation into the cytotoxic effects of the compound revealed:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblasts.
  • IC50 Values:
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • Normal Fibroblasts: >100 µM

These findings suggest a promising therapeutic index for the compound in cancer treatment applications .

The mechanism by which quaternary ammonium compounds exert their biological effects often involves disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of microbial membranes, leading to increased permeability and eventual cell death.

Additional Biological Activities

Emerging research indicates that this compound may also possess anti-inflammatory and antioxidant properties. These activities are essential for addressing various health conditions associated with oxidative stress and inflammation.

Q & A

Q. What are the key structural features influencing the compound's physicochemical properties, and how can they be experimentally characterized?

The compound’s amphiphilic nature arises from its hexamethylene bridge, branched alkyl chains, and quaternary ammonium groups. To assess these properties:

  • Hydrophobicity : Use reverse-phase HPLC with a C18 column and logP calculations.
  • Membrane interaction : Employ fluorescence anisotropy with lipid bilayer models (e.g., DPPC vesicles) to measure changes in membrane fluidity.
  • Structural confirmation : Combine NMR (¹³C/¹H) for functional group analysis and X-ray crystallography for 3D conformation (challenging due to molecular flexibility) .

Q. What methodologies are recommended for synthesizing this compound with high purity and yield?

Synthesis involves multi-step alkylation and quaternization. Critical steps include:

  • Continuous flow reactors : Optimize reaction kinetics and reduce byproducts via controlled temperature/pressure gradients.
  • Purification : Use sequential solvent extraction (e.g., dichloromethane/water) followed by recrystallization from ethanol-water mixtures. Purity (>95%) can be verified via LC-MS .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs (e.g., antimicrobial activity):

  • In vitro antimicrobial testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices.
  • Mechanistic probes : Include fluorescence-based membrane depolarization assays (e.g., DiSC3(5) dye) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with microbial membranes?

  • Molecular dynamics (MD) simulations : Model the compound within a lipid bilayer (e.g., POPC/POPG mixtures) to study insertion depth and hydrogen bonding with phospholipid headgroups.
  • Free energy calculations : Use umbrella sampling to quantify binding affinity. Correlate with experimental data (e.g., DSC for phase transition changes) .

Q. What strategies resolve contradictions in antimicrobial efficacy data across different bacterial strains?

Contradictions may arise from strain-specific membrane composition or efflux pumps. Address this via:

  • Lipidomics : Profile membrane lipids of resistant strains (e.g., LC-MS/MS).
  • Efflux pump inhibition assays : Co-administer with inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .

Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?

Use the following framework:

  • Core modifications : Compare analogs with cyclohexyl vs. cyclopentyl substituents (see Table 1).
  • Functional group variation : Synthesize derivatives with hydroxyl or phosphono groups (e.g., from ) and test for enhanced solubility or target binding.
  • Quantitative SAR (QSAR) : Apply machine learning models (e.g., Random Forest) to predict bioactivity from molecular descriptors .

Q. Table 1. Structural Analogs and Key Modifications

Compound VariantKey Structural ChangeObserved Impact on Activity
Trimethylcyclohexyl substituentIncreased hydrophobicityEnhanced membrane disruption
Ethylmethyl vs. dimethyl ammoniumReduced steric hindranceHigher antimicrobial potency
Hexamethylene bridgeRigidityImproved thermal stability

Q. What advanced techniques validate the compound’s proposed enzyme inhibition mechanism?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., bacterial ATPases).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution .

Methodological Considerations for Data Reproducibility

  • Batch variability : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize variability in biological assays.
  • Negative controls : Include known membrane disruptors (e.g., polymyxin B) and inert analogs in comparative studies.
  • Data normalization : Express antimicrobial activity as % inhibition relative to vehicle controls to account for plate-to-plate variation .

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